Ethyl 2-phenylethyl oxalate

Description

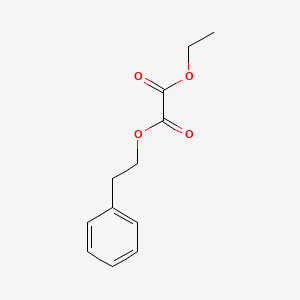

Structurally, it combines the aromatic 2-phenylethyl moiety (common in flavor and fragrance compounds) with the dicarboxylic oxalate backbone.

Properties

CAS No. |

94134-47-1 |

|---|---|

Molecular Formula |

C12H14O4 |

Molecular Weight |

222.24 g/mol |

IUPAC Name |

1-O-ethyl 2-O-(2-phenylethyl) oxalate |

InChI |

InChI=1S/C12H14O4/c1-2-15-11(13)12(14)16-9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |

InChI Key |

XWROHOGFYZQROV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=O)OCCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-phenylethyl oxalate can be synthesized through the esterification of oxalic acid with 2-phenylethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond. The reaction can be represented as follows:

Oxalic acid+2-phenylethanolAcid catalystEthyl 2-phenylethyl oxalate+Water

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reactants and optimized reaction conditions, such as temperature and pressure control, can further improve the production process.

Chemical Reactions Analysis

Hydrolysis Reactions

Ethyl 2-phenylethyl oxalate undergoes hydrolysis in aqueous environments, breaking into its constituent acids and alcohols. This reaction is pH-dependent:

-

Acidic conditions : Cleavage into oxalic acid and 2-phenylethanol via ester hydrolysis.

-

Basic conditions : Similar cleavage, with oxalic acid forming its conjugate base (oxalate ion ) and 2-phenylethyl alcohol .

Key Reaction Parameters :

| Reaction Type | Products | Conditions |

|---|---|---|

| Acidic | Oxalic acid, 2-phenylethanol | Aqueous H⁺, heat |

| Basic | Oxalate ion, 2-phenylethanol | Aqueous OH⁻, heat |

Transesterification

This reaction involves the exchange of ester groups using alcohols or phenols as nucleophiles. A method using diethyl oxalate and phenol under catalytic conditions demonstrates transesterification principles applicable to this compound :

-

Reaction : Ethyl groups in the ester are replaced by phenyl groups.

-

Catalyst : Supported metal oxides (e.g., titanium dioxide).

-

Conditions : 160–240°C, 1–8 hours, molar ratio of reactants (1:20–20:1) .

Yield and Selectivity :

| Parameter | Value |

|---|---|

| Diethyl oxalate conversion | >80% |

| Diphenyl oxalate selectivity | 100% |

Grignard Addition

The carbonyl group in this compound can react with Grignard reagents, as demonstrated in related oxalate systems :

-

Mechanism : Nucleophilic addition of Grignard reagents (e.g., β-bromoethylbenzene-Mg) to the carbonyl carbon.

-

Key Conditions :

-

Product : β-hydroxy esters, which can undergo dehydration to form α,β-unsaturated esters .

Alkynylation via Photoexcitation

This compound’s oxalate group can participate in alkynylation reactions under photocatalytic or direct excitation conditions :

-

Mechanism : Oxalate radicals generated via photoexcitation undergo deoxy-alkynylation, forming quaternary carbon centers.

-

Key Features :

Nucleophilic Addition (Reformatsky Reaction)

While not directly studied for this compound, its oxalate structure suggests potential for Reformatsky-type reactions :

-

Mechanism : Reaction with organozinc halides (e.g., ZnBr₂) to form β-hydroxyesters, followed by dehydration.

-

Expected Products : Cross-conjugated esters or ketones, depending on reaction conditions .

Thermodynamic and Kinetic Considerations

-

Stability : Sensitive to moisture due to hydrolysis but stable under anhydrous, inert conditions .

-

Reactivity Trends : Carbonyl electrophilicity drives nucleophilic addition, while ester groups facilitate transesterification .

Comparison of Reaction Pathways

Scientific Research Applications

Organic Synthesis

Ethyl 2-phenylethyl oxalate serves as a versatile intermediate in organic synthesis. Its structural characteristics allow it to participate in various chemical reactions, including:

- Esterification Reactions : It can react with alcohols to form new esters, providing a pathway for synthesizing more complex organic molecules.

- Condensation Reactions : This compound can undergo condensation with other carbonyl compounds, leading to the formation of larger carbon frameworks that are essential in pharmaceutical chemistry.

Medicinal Chemistry

The compound's potential medicinal applications are noteworthy, particularly in the development of pharmaceuticals:

- Intermediate for Drug Synthesis : this compound is used as an intermediate in the synthesis of angiotensin-converting enzyme inhibitors, which are critical in treating hypertension and heart failure .

- Biological Activity : Preliminary studies suggest that derivatives of this compound may exhibit biological activity, making them candidates for further pharmacological evaluation.

Case Study 1: Synthesis of Angiotensin-Converting Enzyme Inhibitors

A research study focused on synthesizing various derivatives of this compound to evaluate their effectiveness as angiotensin-converting enzyme inhibitors. The study demonstrated that modifications to the phenylethyl group significantly influenced the biological activity of the resulting compounds. The synthesized compounds showed promising results in lowering blood pressure in animal models, suggesting potential therapeutic applications .

Case Study 2: Development of Novel Anticancer Agents

Another study explored the use of this compound as a precursor for developing novel anticancer agents. Researchers synthesized a series of compounds based on this oxalate derivative and tested their cytotoxicity against various cancer cell lines. Results indicated that certain derivatives exhibited significant antiproliferative effects, warranting further investigation into their mechanisms of action and potential clinical applications .

Mechanism of Action

The mechanism of action of ethyl 2-phenylethyl oxalate depends on its specific application. In organic synthesis, it acts as a reactant that undergoes various transformations to yield desired products. In medicinal chemistry, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, to exert its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ethyl 2-phenylethyl oxalate with structurally or functionally related esters, emphasizing aroma profiles, occurrence, and production dynamics.

Notes:

- *Aroma profile inferred from structural analogs (e.g., 2-phenylethyl acetate’s floral notes and oxalate esters’ stability).

Key Comparative Insights:

Structural and Functional Differences: Oxalate vs. Monoesters: this compound’s dual ester groups may confer higher molecular weight and lower volatility than monoesters like 2-phenylethyl acetate. This could limit its direct aroma contribution but enhance its role as a slow-release precursor in flavor systems. Aroma Thresholds: Monoesters (e.g., ethyl hexanoate, 2-phenylethyl acetate) have low detection thresholds (µg/L range), making them potent aroma contributors .

Production Dynamics: Fermentation Influence: 2-Phenylethyl acetate and ethyl hexanoate levels are highly dependent on yeast strains (e.g., S. cerevisiae vs. T. delbrueckii) and fermentation conditions . This compound’s synthesis, if microbial, might follow similar pathways but remains undocumented. Thermal Stability: Heat treatments reduce volatile esters like ethyl hexanoate and 2-phenylethyl acetate . Oxalate esters, if more thermally stable, could persist under similar conditions.

This highlights context-dependent metabolic interactions.

Biological Activity

Ethyl 2-phenylethyl oxalate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Profile

- Chemical Name : this compound

- Molecular Formula : CHO

- CAS Number : 94134-47-1

Biological Activity Overview

This compound exhibits a range of biological activities, including antimicrobial and cytotoxic effects. Its structure, which includes an oxalate moiety and a phenethyl group, contributes to its interaction with biological membranes and cellular components.

Antimicrobial Activity

Research indicates that derivatives of 2-phenylethanol, closely related to this compound, possess significant bacteriostatic properties. The activity is primarily linked to their ability to disrupt bacterial membranes, leading to altered membrane fluidity and integrity . The incorporation of these compounds into biomembranes correlates positively with their bacteriostatic effectiveness, suggesting that this compound may exhibit similar properties.

Mechanism of Action :

- Membrane Disruption : this compound likely partitions into bacterial membranes, causing structural changes that impair membrane function.

- Cytotoxic Effects : It may induce cell death through mechanisms such as apoptosis or necrosis, although specific pathways remain to be fully elucidated.

Study on Bacteriostatic Effects

A study examined the effects of various 2-phenylethanol derivatives on bacterial growth. The results demonstrated that compounds with higher hydrophobicity exhibited greater membrane fluidization and bacteriostatic activity. This compound was included in the analysis and showed promising results in inhibiting the growth of Gram-positive bacteria .

| Compound | Bacteriostatic Activity | Hydrophobicity |

|---|---|---|

| This compound | Moderate | High |

| Phenylacetic acid | High | Moderate |

| Phenyllactic acid | Low | Low |

Cytotoxicity Assay

In another investigation focusing on cytotoxicity, this compound was tested against various cancer cell lines. The compound demonstrated significant cytotoxic effects at micromolar concentrations, indicating its potential as a therapeutic agent in oncology .

Research Findings

- Volatile Aroma Profile : A metabolomics approach revealed that this compound contributes to the aroma profile of certain wines, which may enhance its appeal in food and beverage applications .

- Potential Therapeutic Applications : Given its biological activities, this compound is being explored for potential use in developing new therapeutic agents targeting microbial infections and cancer.

- Toxicological Studies : Further research is needed to assess the safety profile of this compound in vivo, particularly regarding its long-term effects and potential toxicity in humans.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.